molecular formula C9H7Cl2N B13326046 5,6-Dichloro-3-methylindole

5,6-Dichloro-3-methylindole

Katalognummer: B13326046
Molekulargewicht: 200.06 g/mol
InChI-Schlüssel: NWHMBJJANTYLDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dichloro-3-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound 5,6-Dichloro-3-methyl-1H-indole is characterized by the presence of two chlorine atoms at the 5th and 6th positions and a methyl group at the 3rd position on the indole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-3-methyl-1H-indole typically involves the chlorination of 3-methylindole. One common method is the reaction of 3-methylindole with chlorine gas in the presence of a suitable solvent like acetic acid . The reaction is usually carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of 5,6-Dichloro-3-methyl-1H-indole follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques like distillation and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dichloro-3-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield 5,6-dibromo-3-methyl-1H-indole .

Wissenschaftliche Forschungsanwendungen

5,6-Dichloro-3-methyl-1H-indole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5,6-Dichloro-3-methyl-1H-indole involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,6-Dichloro-3-methyl-1H-indole is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .

Eigenschaften

Molekularformel

C9H7Cl2N

Molekulargewicht

200.06 g/mol

IUPAC-Name

5,6-dichloro-3-methyl-1H-indole

InChI

InChI=1S/C9H7Cl2N/c1-5-4-12-9-3-8(11)7(10)2-6(5)9/h2-4,12H,1H3

InChI-Schlüssel

NWHMBJJANTYLDU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CNC2=CC(=C(C=C12)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.